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Compound of Interest

Compound Name: 20-Methylpentacosanoyl-CoA

Cat. No.: B15544872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
20-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The analysis of

such molecules is crucial for understanding cellular metabolism, lipidomics, and the pathology

of various metabolic diseases. High-resolution mass spectrometry (HRMS) coupled with liquid

chromatography (LC) offers the necessary selectivity and sensitivity for the accurate

identification and quantification of these complex lipids in biological matrices. These application

notes provide a comprehensive guide to the analysis of 20-Methylpentacosanoyl-CoA,

including sample preparation, LC-HRMS/MS methodology, and data analysis.

Physicochemical Properties of 20-
Methylpentacosanoyl-CoA
A clear understanding of the analyte's properties is fundamental for method development.
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Property Value Source

Molecular Formula C47H86N7O17P3S [1]

Molecular Weight 1146.21 g/mol [1]

Monoisotopic Mass 1145.49 g/mol Calculated

Predicted [M+H]+ 1146.50 m/z Calculated

Predicted [M+2H]2+ 573.75 m/z Calculated

Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of
Long-Chain Acyl-CoAs
This protocol is designed to extract and enrich long-chain acyl-CoAs from biological samples

such as tissue homogenates or cell lysates, a common procedure before LC-MS/MS analysis.

[2]

Materials:

SPE Cartridges (e.g., C18, 50-100 mg)

Methanol

Acetonitrile

Ammonium Hydroxide (NH4OH)

Formic Acid

Internal Standard (e.g., Heptadecanoyl-CoA)

Sample (tissue homogenate or cell lysate)

Procedure:
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Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed

by 2 mL of water.

Sample Loading: Acidify the sample with formic acid to a final concentration of 0.1%. Add the

internal standard. Load the acidified sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 2 mL of water to remove hydrophilic impurities, followed by

2 mL of 20% methanol in water to remove moderately polar interferences.

Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile containing 0.5% ammonium

hydroxide.

Drying: Dry the eluate under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial

mobile phase for LC-MS analysis.[3]

Liquid Chromatography-High-Resolution Mass
Spectrometry (LC-HRMS)
This method outlines the parameters for the separation and detection of 20-
Methylpentacosanoyl-CoA. Due to its very long, branched alkyl chain, a C8 or C18 reversed-

phase column is appropriate.[4][5]

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray

ionization (ESI) source

LC Parameters:
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Parameter Recommended Setting

Column
C8 or C18 Reversed-Phase (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A
10 mM Ammonium Acetate in Water, pH 8.5

(adjusted with NH4OH)[3]

Mobile Phase B Acetonitrile[3]

Gradient
0-2 min: 20% B; 2-15 min: 20-95% B; 15-20

min: 95% B; 20.1-25 min: 20% B

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 5-10 µL

HRMS Parameters:

Parameter Recommended Setting

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Source Temperature 150 °C

Desolvation Temperature 350 °C

Full Scan (MS1) Range m/z 500-1500

Resolution (MS1) > 60,000

MS/MS Fragmentation
Higher-energy Collisional Dissociation (HCD) or

Collision-Induced Dissociation (CID)

Collision Energy
Optimized for the precursor ion (typically 30-50

eV)

Data Acquisition
Data-Dependent Acquisition (DDA) or Targeted

SIM
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Data Presentation
Expected Mass Spectra and Fragmentation
In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da,

corresponding to the 3'-phosphoadenosine diphosphate moiety.[2][4][6] High-resolution MS/MS

analysis of the [M+H]+ precursor ion of 20-Methylpentacosanoyl-CoA (m/z 1146.50) is

expected to yield a prominent product ion at m/z 639.2.

Table of Expected Precursor and Product Ions:

Analyte
Precursor Ion
[M+H]+ (m/z)

Characteristic
Neutral Loss (Da)

Key Product Ion
(m/z)

20-

Methylpentacosanoyl-

CoA

1146.50 507.3 639.2

Illustrative Quantitative Performance
The following table summarizes the expected performance characteristics of the described LC-

HRMS method for the analysis of very-long-chain acyl-CoAs, based on published data for

similar compounds.[4]

Parameter Expected Value

Limit of Detection (LOD) 1-10 nM

Limit of Quantification (LOQ) 5-25 nM

Linear Dynamic Range 3-4 orders of magnitude

Intra-day Precision (%RSD) < 10%

Inter-day Precision (%RSD) < 15%

Accuracy (% Recovery) 85-115%
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Experimental Workflow
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Caption: Workflow for the analysis of 20-Methylpentacosanoyl-CoA.

Hypothetical Metabolic Pathway: Peroxisomal Oxidation
of 20-Methylpentacosanoyl-CoA
Methyl-branched fatty acids often undergo initial oxidation steps in the peroxisome. The

presence of a methyl group can hinder standard beta-oxidation, sometimes necessitating an

initial alpha-oxidation step. Very-long-chain fatty acids are also initially metabolized in

peroxisomes.
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Caption: Hypothetical metabolism of 20-Methylpentacosanoyl-CoA.

Conclusion
The protocols and data presented here provide a robust framework for the high-resolution

mass spectrometry-based analysis of 20-Methylpentacosanoyl-CoA. The combination of

solid-phase extraction for sample cleanup, reversed-phase liquid chromatography for

separation, and high-resolution mass spectrometry for detection and identification allows for

sensitive and accurate quantification of this very-long-chain branched fatty acyl-CoA in complex

biological samples. The provided methodologies can be adapted and optimized for specific

research applications in metabolomics and lipidomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15544872?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

